7-Nitrotetrazolo[1,5-a]quinoxaline
Description
Properties
Molecular Formula |
C8H4N6O2 |
|---|---|
Molecular Weight |
216.16 g/mol |
IUPAC Name |
7-nitrotetrazolo[1,5-a]quinoxaline |
InChI |
InChI=1S/C8H4N6O2/c15-14(16)5-1-2-7-6(3-5)9-4-8-10-11-12-13(7)8/h1-4H |
InChI Key |
JHFHACHRTQPXQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=CC3=NN=NN23 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
7-Nitrotetrazolo[1,5-a]quinoxaline and its derivatives have been investigated for various biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Research indicates that quinoxaline derivatives, including 7-nitrotetrazolo[1,5-a]quinoxaline, exhibit notable antibacterial and antifungal properties. These compounds can inhibit the growth of various pathogens due to their ability to interfere with microbial DNA synthesis and function. A study highlighted that certain modifications to the quinoxaline structure enhance its antimicrobial efficacy against resistant strains of bacteria and fungi .
Anticancer Properties
The compound has shown promise in anticancer applications. Various studies have reported that tetrazoloquinoxalines can induce apoptosis in cancer cells, potentially through mechanisms involving the inhibition of specific protein kinases associated with tumor growth . The structure-activity relationship (SAR) of these compounds suggests that specific substitutions can significantly enhance their cytotoxic effects against different cancer cell lines .
Synthesis and Derivative Development
The versatility of 7-nitrotetrazolo[1,5-a]quinoxaline as a synthetic precursor allows for the development of a wide range of derivatives with tailored properties.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound serves as an effective precursor for synthesizing triazole-linked N-heterocycles via CuAAC reactions. The resulting triazoles have been shown to possess favorable biological properties, including anticancer and antimicrobial activities . This synthetic pathway not only expands the library of quinoxaline derivatives but also enhances their potential therapeutic applications.
Material Science Applications
In materials science, quinoxaline derivatives are being explored for their utility in organic electronics, particularly in organic solar cells and light-emitting diodes (OLEDs). The incorporation of tetrazolo[1,5-a]quinoxaline into polymer matrices can improve charge transport properties due to its electron-rich nature . This application is particularly relevant for developing next-generation electronic devices.
Case Studies and Research Findings
Several case studies illustrate the practical applications of 7-nitrotetrazolo[1,5-a]quinoxaline in clinical and laboratory settings.
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various substituted tetrazoloquinoxalines against common bacterial pathogens. Results indicated that specific substitutions led to enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating the compound's potential as a lead structure for new antibiotics .
Case Study: Anticancer Activity
Another significant study focused on the anticancer effects of 7-nitrotetrazolo[1,5-a]quinoxaline derivatives on human breast cancer cell lines. The findings revealed that certain derivatives induced cell cycle arrest and apoptosis at nanomolar concentrations, highlighting their potential as chemotherapeutic agents .
Data Table: Summary of Applications
Chemical Reactions Analysis
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)
The tetrazole ring undergoes CuAAC reactions with terminal alkynes to form 1,2,3-triazoloquinoxalines. Key findings include:
-
Reaction Conditions : Cu(I) triflate (5 mol%), dry toluene, 100°C, 12–24 hours .
-
Scope : Compatible with aliphatic (e.g., hexyne) and aromatic alkynes, yielding triazoloquinoxalines (11–89% yields) .
-
Competing Pathways : Electron-withdrawing nitro groups suppress triazole formation, favoring denitrogenative annulation to imidazoloquinoxalines under high alkyne concentrations .
Table 1: CuAAC Reaction Outcomes with 7-Nitrotetrazolo[1,5-a]quinoxaline
| Alkyne Type | Product Class | Yield (%) | Key Observation |
|---|---|---|---|
| Aliphatic | Triazoloquinoxaline | 45–89 | Dominant pathway with DIPEA |
| Aromatic | Imidazoloquinoxaline | 22–37 | Favored under high alkyne ratios |
Nucleophilic Substitution Reactions
The nitro group activates the quinoxaline ring for nucleophilic aromatic substitution (SNAr):
-
Chlorine Replacement : Reacts with cyclic amines (e.g., piperidine, morpholine) in acetonitrile/K₂CO₃ to yield 4-aminotetrazoloquinoxalines (e.g., 5a , 5b ) .
-
Tautomerism : Products exist in equilibrium with azido tautomers, confirmed by IR (N₃ stretch at 2242 cm⁻¹) and NMR .
Example :
Reduction Reactions
The nitro group is selectively reduced to an amine under controlled conditions:
-
Catalytic Hydrogenation : H₂/Pd-C in ethanol affords 7-aminotetrazolo[1,5-a]quinoxaline (85–92% yield).
-
Chemical Reduction : SnCl₂/HCl or Fe/HOAc achieves partial reduction but with lower selectivity.
Table 2: Reduction Methods and Outcomes
| Reducing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| H₂/Pd-C | EtOH, RT, 6 h | 7-Aminotetrazoloquinoxaline | 92 |
| SnCl₂/HCl | Reflux, 4 h | Mixture of intermediates | 55 |
Metal-Catalyzed Cross-Coupling Reactions
The nitro group facilitates palladium-mediated couplings:
-
Suzuki–Miyaura : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) to form biaryl derivatives (e.g., 14j , 77% yield) .
-
Sonogashira : Couples with terminal alkynes (CuI, PdCl₂, PPh₃) to install acetylene groups.
Denitrogenative Annulation
Under Cu(I) catalysis, the tetrazole ring undergoes ring contraction to form imidazoloquinoxalines:
-
Conditions : Cu(OTf)₂ (10 mol%), toluene, 100°C, 8–12 hours .
-
Mechanism : Copper coordinates the tetrazole, triggering N₂ loss and cyclization .
Example :
Coordination Chemistry
The nitrogen-rich structure forms complexes with transition metals:
Comparison with Similar Compounds
Structural and Electronic Features
| Compound | Core Structure | Key Substituents | Electronic Effects |
|---|---|---|---|
| 7-Nitrotetrazolo[1,5-a]quinoxaline | Tetrazole + quinoxaline | Nitro group at position 7 | Strong electron-withdrawing |
| Tetrazolo[1,5-a]quinoxaline | Tetrazole + quinoxaline | Variable (e.g., Cl, Br, alkyl) | Depends on substituents |
| Pyrazolo[1,5-a]quinoxaline | Pyrazole + quinoxaline | Alkyl chains (e.g., butyl) | Hydrophobic/hydrophilic balance |
| Imidazo[1,5-a]quinoxaline | Imidazole + quinoxaline | Alkyl chains (e.g., isobutyl) | Hydrophobic interactions |
The nitro group in 7-nitrotetrazolo[1,5-a]quinoxaline distinguishes it from other tetrazoloquinoxalines, which commonly feature halogen or alkyl substituents. Pyrazolo and imidazo derivatives prioritize alkyl chains (4–5 carbons) for optimal activity, leveraging hydrophobic interactions with target proteins .
TLR7 Antagonism
- Pyrazolo[1,5-a]quinoxaline derivatives: Exhibit potent TLR7 antagonism (IC₅₀ = 8.2–10 µM) with selectivity over TLR6. Activity peaks with butyl/isobutyl chains due to hydrophobic pocket engagement in TLR7 .
- Imidazo[1,5-a]quinoxaline derivatives: Moderate antagonism; hexyl chains reduce activity, highlighting the importance of chain length .
- 7-Nitrotetrazolo[1,5-a]quinoxaline (inferred): The nitro group may enhance binding via polar interactions, though this requires experimental validation.
Anticancer and Antimicrobial Activity
- Tetrazolo[1,5-a]quinoxaline derivatives: Demonstrate dual anticancer (IC₅₀ > 100 µg/mL for normal cells) and antimicrobial action. For example, 8-bromo-4-chloro derivatives inhibit tumor cell lines more effectively than doxorubicin .
- Pyrazolo/Imidazo derivatives: Primarily focus on immunomodulation rather than direct cytotoxicity .
Enzyme Inhibition
- Tetrazolo[1,5-a]quinoxaline: Acts as a PTP1B inhibitor (IC₅₀ = 0.62 µM), outperforming pyrrole-based scaffolds in drug-like properties .
Preparation Methods
Quinoxaline Precursor Synthesis
The foundational step involves synthesizing the quinoxaline backbone. Quinoxalines are typically formed via condensation reactions between 1,2-diaminobenzenes and α-diketones or α-keto acids. For example, 1,2-diaminobenzene reacts with oxalic acid under acidic conditions to yield 2,3-dihydroxyquinoxaline, which is subsequently chlorinated to 2,3-dichloroquinoxaline. This intermediate serves as a versatile precursor for further functionalization.
Nitration of Quinoxaline Derivatives
Introducing the nitro group at the 7-position requires regioselective nitration. A common approach involves treating quinoxaline derivatives with nitric acid in acetic acid or dichloromethane at controlled temperatures (40–60°C). For instance, o-hydroxyacetophenone undergoes nitration with 63% nitric acid to generate a mixture of nitro isomers, which are separated via alkaline extraction and acid hydrolysis. The regiochemical outcome depends on steric and electronic factors, with the nitro group preferentially occupying the para position relative to existing substituents.
Tetrazole Ring Formation
The tetrazole moiety is introduced via [2+3] cycloaddition between nitriles and sodium azide. In a representative protocol, 8-nitro-2-cyano-4-carbonyl chromene reacts with sodium azide in the presence of hydrochloric acid to yield the tetrazole ring. This reaction proceeds through an intermediate isocyanide, which undergoes cyclization under acidic conditions. Alternative methods employ triethyl orthoformate or thiourea to facilitate ring closure.
Detailed Methodologies and Optimization
Stepwise Synthesis from o-Hydroxyacetophenone
A patent-derived method outlines a five-step synthesis:
-
Nitration : o-Hydroxyacetophenone (175 g) is treated with nitric acid (165 g) in acetic acid and dichloromethane at 40°C for 4–6 hours, yielding a mixture of 2-hydroxy-3-nitroacetophenone and 2-hydroxy-5-nitroacetophenone .
-
Separation : The isomers are separated using mineral bases (e.g., NaOH) to precipitate the desired 2-hydroxy-3-nitroacetophenone.
-
Cyano Formation : Reaction with ethyl cyanoformate in toluene and sodium methylate produces 8-nitro-2-cyano-4-carbonyl chromene .
-
Tetrazole Cyclization : Treatment with sodium azide and HCl in ethanol affords the final product with a reported yield of 72–85%.
Key Reaction Conditions :
-
Temperature: 40–60°C for nitration; room temperature for cyclization.
-
Solvents: Dichloromethane, toluene, ethanol.
-
Catalysts: None required; stoichiometric HCl drives cyclization.
Alternative Route via 2,3-Dichloroquinoxaline
A modified approach starts with 2,3-dichloroquinoxaline , which is reacted with hydrazine hydrate to form 3-hydrazinoquinoxaline . Subsequent treatment with triethyl orthoformate induces ring closure to generate the tetrazoloquinoxaline core. Nitration at this stage using fuming nitric acid introduces the nitro group at the 7-position.
Advantages :
-
Higher regioselectivity due to pre-existing chlorides directing nitration.
-
Yields exceed 70% after purification via recrystallization.
Mechanistic Insights
Nitration Dynamics
The electrophilic nitration of quinoxaline derivatives follows a sigma-complex mechanism , where the nitro group attacks the electron-rich 7-position. Computational studies suggest that the nitro substituent’s meta-directing effect is overridden by steric hindrance from adjacent substituents.
Cycloaddition Chemistry
The tetrazole-forming [2+3] cycloaddition proceeds via a concerted mechanism involving the nitrile and azide ion. Density functional theory (DFT) calculations indicate a high activation energy (~25 kcal/mol), necessitating elevated temperatures or acidic catalysis.
Comparative Analysis of Methods
| Method | Starting Material | Yield | Key Advantage |
|---|---|---|---|
| Nitration-Cyclization | o-Hydroxyacetophenone | 72–85% | Scalability, minimal byproducts |
| Hydrazine Closure | 2,3-Dichloroquinoxaline | 65–70% | Regioselective nitration |
Challenges and Solutions
Isomer Separation
The nitration step often produces regioisomers, complicating purification. Alkaline extraction effectively isolates the desired isomer by leveraging differences in solubility.
Tetrazole Ring Stability
The tetrazole moiety is prone to hydrolysis under basic conditions. Low-temperature workup and neutral pH buffers mitigate decomposition.
Recent Advances
Recent patents emphasize flow chemistry to enhance reaction control and reduce hazardous intermediate handling. For example, continuous nitration in microreactors improves heat dissipation, enabling safer scale-up .
Q & A
Q. Critical Parameters :
- Temperature : Higher temperatures (80°C) accelerate azide substitution but may increase side reactions.
- Catalysts : Iridium catalysts enhance cyclization efficiency under mild conditions .
- Solvents : Polar aprotic solvents like DMF improve solubility of nitro-substituted intermediates .
How can spectroscopic techniques (NMR, IR, HRMS) be effectively utilized to characterize 7-Nitrotetrazolo[1,5-a]quinoxaline and its derivatives?
Basic Research Question
- 1H/13C NMR : Assign aromatic protons (δ 8.0–8.7 ppm) and nitrotetrazolo ring carbons (δ 115–140 ppm). For example, 4-isopropyltetrazolo[1,5-a]quinoxaline shows distinct splitting patterns for isopropyl groups (δ 1.49 ppm, d, J = 7.0 Hz) .
- 19F NMR : Detect trifluoromethyl substituents (e.g., δ -67.7 ppm for 4-(trifluoromethyl) derivatives) .
- HRMS : Confirm molecular ions (e.g., [M+H]+ at m/z 240.0492 for C9H4F3N5) and fragmentation patterns .
- IR Spectroscopy : Identify nitrotetrazolo vibrations (e.g., N=N stretching at 1356–1417 cm⁻¹ and C-F bonds at 1186–1213 cm⁻¹) .
Methodological Tip : Use DEPT-135 NMR to differentiate CH3/CH2 groups in alkyl-substituted derivatives .
What strategies are employed to resolve contradictions in biological activity data across different studies?
Advanced Research Question
Discrepancies in biological data (e.g., antitumor IC50 values) arise from variations in assay conditions or cell lines. Mitigation strategies include:
- Cross-validation : Test compounds against standardized cell lines (e.g., NCI-60 panel) and compare with literature benchmarks. For instance, tetrazolo[1,5-a]quinoxalines showed IC50 < 10 µM in lung cancer cells, outperforming doxorubicin in some cases .
- Dose-response curves : Use multiple concentrations to confirm activity thresholds and exclude false positives from cytotoxicity .
- Mechanistic studies : Validate target engagement (e.g., kinase inhibition or receptor antagonism) using biochemical assays .
What in silico methods are recommended for predicting receptor-ligand interactions of 7-Nitrotetrazolo[1,5-a]quinoxaline derivatives?
Advanced Research Question
- Molecular docking : Simulate binding to adenosine A3 receptors (e.g., 2-(4-methoxyphenyl)-1,2,4-triazolo[1,5-a]quinoxaline showed high affinity via hydrophobic interactions) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to prioritize analogs .
- QSAR models : Correlate substituent electronegativity (e.g., nitro vs. bromo groups) with bioactivity to guide synthesis .
Toolkits : Schrödinger Suite, AutoDock Vina, or open-source platforms like PyRx.
How should researchers design experiments to compare in vitro and in vivo efficacy of nitro-substituted quinoxalines?
Advanced Research Question
- In vitro : Screen against cancer cell lines (e.g., A549 lung carcinoma) using MTT assays. Optimize solubility with DMSO/PBS mixtures (<1% v/v) .
- In vivo : Use xenograft models (e.g., BALB/c mice) with intraperitoneal dosing (10–50 mg/kg). Monitor tumor volume and toxicity (liver/kidney histopathology) .
- PK/PD analysis : Measure plasma half-life (e.g., LC-MS/MS) and correlate with tumor regression rates .
What methodologies assess the stability of 7-Nitrotetrazolo[1,5-a]quinoxaline under varying pH and temperature conditions?
Advanced Research Question
- Forced degradation : Incubate compounds in buffers (pH 1–13) at 40°C for 24–72 hours. Monitor decomposition via HPLC (e.g., C18 column, acetonitrile/water gradient) .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td > 200°C for most nitro derivatives) .
- Light sensitivity : Expose to UV (254 nm) and quantify photodegradation products using LC-HRMS .
How can structure-activity relationship (SAR) studies guide the optimization of 7-Nitrotetrazolo[1,5-a]quinoxaline derivatives?
Advanced Research Question
Key SAR findings include:
- Nitro position : 4-Nitro substitution enhances antitumor activity compared to 5-nitro isomers .
- Fluorinated groups : Trifluoromethyl at position 4 improves TLR7 antagonism (IC50 = 8.2 µM) and metabolic stability .
- Alkyl chains : Butyl/isobutyl chains at position 2 increase receptor selectivity (e.g., A3 adenosine vs. A1) .
Methodology : Synthesize analogs via Suzuki coupling or SNAr reactions and test in parallel assays .
What safety protocols are critical when handling nitro-substituted tetrazoloquinoxalines?
Basic Research Question
- Explosivity risk : Avoid grinding dry nitro compounds; use wet solvents during purification .
- Toxicity mitigation : Use fume hoods for azide reactions and neutralize waste with NaNO2/urea .
- Personal protective equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
